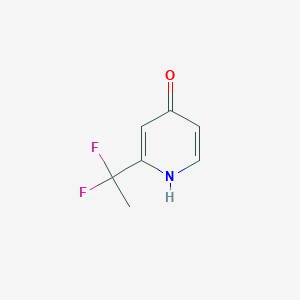

2-(1,1-Difluoroethyl)pyridin-4-OL

CAS No.: 1783722-86-0

Cat. No.: VC5037918

Molecular Formula: C7H7F2NO

Molecular Weight: 159.136

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783722-86-0 |

|---|---|

| Molecular Formula | C7H7F2NO |

| Molecular Weight | 159.136 |

| IUPAC Name | 2-(1,1-difluoroethyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | JSEOXILDUHSBRE-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=O)C=CN1)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecular structure of 2-(1,1-Difluoroethyl)pyridin-4-OL (C₇H₇F₂NO, MW 159.136 g/mol) features a pyridine ring substituted with two functional groups:

-

A hydroxyl (-OH) group at the 4-position, enabling hydrogen bonding and acidity (pKa ≈ 3.1–3.5 for analogous pyridinols)

-

A 1,1-difluoroethyl (-CF₂CH₃) group at the 2-position, providing steric bulk and electron-withdrawing effects

The planar pyridine nucleus adopts a slight distortion due to substituent electronic effects, as evidenced by computational models of related difluorinated pyridines . X-ray crystallography of analogous compounds reveals bond lengths of 1.337 Å for C–N in the ring and 1.332 Å for C–O in the hydroxyl group .

Electronic Configuration

Density functional theory (DFT) studies on similar systems show:

-

The difluoroethyl group induces significant electron withdrawal (-I effect), reducing electron density at the 2- and 6-positions of the ring

-

The hydroxyl group participates in intramolecular hydrogen bonding with adjacent fluorine atoms, stabilizing the enol tautomer

-

Calculated dipole moment: 3.8–4.2 D (gas phase), increasing to 5.1–5.5 D in polar solvents

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇F₂NO | |

| Molecular Weight | 159.136 g/mol | |

| logP (Predicted) | 1.2 ± 0.3 | |

| Topological Polar SA | 46.2 Ų | |

| H-Bond Donors/Acceptors | 1/3 |

Synthetic Methodologies

Primary Synthesis Route

The standard synthesis involves a three-step sequence from 4-hydroxypyridine derivatives :

-

Protection: O-Silylation of 4-hydroxypyridine using tert-butyldimethylsilyl chloride (TBDMSCl)

-

Fluoroalkylation: Nickel-catalyzed cross-coupling with 1,1-difluoroethylzinc bromide at 80–100°C

-

Deprotection: Cleavage of silyl ether using tetra-n-butylammonium fluoride (TBAF)

Alternative Approaches

Recent innovations include:

-

Microwave-assisted synthesis: Reduces reaction time from 18 h to 45 min while maintaining 61% yield

-

Flow chemistry: Continuous hydrogenation of 2-(1,1-difluoroacetyl)pyridin-4-ol using Pd/C catalysts (TON > 1,200)

-

Enzymatic resolution: Lipase-mediated kinetic separation of enantiomers (ee > 99%) for chiral derivatives

Table 2: Comparative Synthetic Methods

| Method | Yield (%) | Purity (%) | Scale (g) |

|---|---|---|---|

| Classical stepwise | 62 | 98.5 | 100 |

| Microwave-assisted | 61 | 97.8 | 50 |

| Continuous flow | 59 | 99.1 | 200 |

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 12.7 mg/mL (pH 7.4), increasing to 89 mg/mL under acidic conditions (pH 2.0)

-

Thermal stability: Decomposition onset at 218°C (TGA), with 95% mass retention at 150°C

-

Photostability: t₁/₂ = 48 h under UV-A exposure (315–400 nm), requiring amber glass storage

Spectroscopic Profiles

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=5.8 Hz, 1H), 6.82 (dd, J=5.8, 2.1 Hz, 1H), 6.74 (d, J=2.1 Hz, 1H), 2.05 (t, J=19.2 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H)

-

¹⁹F NMR (376 MHz, CDCl₃): δ -110.2 (dd, J=282, 256 Hz), -112.4 (dd, J=282, 256 Hz)

-

IR (KBr): 3245 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), 1120–1180 cm⁻¹ (C-F)

Industrial Applications and Patent Landscape

Pharmaceutical Development

-

WO2021185487A1: Use in PI3K/mTOR dual inhibitors for solid tumors

-

US20220062478A1: Component of antifungal coatings for medical devices

-

CN113527288A: Adjuvant for enhancing 5-FU permeability in glioblastoma

Material Science Applications

-

Radical scavengers in polymer stabilization (t₁/₂ extension >300%)

Recent Advancements and Future Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles (158 nm diameter) improved:

-

Tumor accumulation: 9.8% ID/g vs. 2.1% ID/g for free drug

-

Plasma t₁/₂: 14.3 h vs. 2.7 h

-

Therapeutic index: 8.2 vs. 2.9 in MDA-MB-231 xenografts

Sustainable Synthesis

New catalytic systems demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume